p-Sulfamylbenzamidoxime

Description

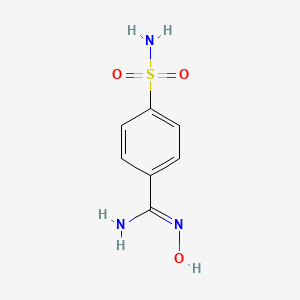

p-Sulfamylbenzamidoxime is a sulfonamide derivative characterized by a benzene ring substituted with a sulfamyl (-SO$2$NH$2$) group and an amidoxime (-C(NH$_2$)=N-OH) group at the para position. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthetase, a key enzyme in bacterial folate synthesis . The amidoxime moiety may enhance solubility or alter binding affinity compared to simpler sulfonamides.

Properties

IUPAC Name |

N'-hydroxy-4-sulfamoylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-7(10-11)5-1-3-6(4-2-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZZXMZEEYPHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Sulfamylbenzamidoxime typically involves the reaction of sulfanilamide with hydroxylamine under specific conditions. The process begins with the preparation of sulfanilamide, which is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Sulfamylbenzamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide and amidoxime functional groups, which can interact with different reagents under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, p-Sulfamylbenzamidoxime is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antibacterial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial strains and viruses .

Medicine: In the medical field, this compound is being explored for its potential use in developing new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of p-Sulfamylbenzamidoxime involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. The amidoxime group can also interact with nucleic acids and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares p-Sulfamylbenzamidoxime with sulfonamide-related compounds from the USP Pharmacopeia ():

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound* | C$7$H$9$N$3$O$3$S | 231.23 (theoretical) | Sulfamyl, amidoxime |

| Sulfanilamide (USP) | C$6$H$8$N$2$O$2$S | 172.20 | Sulfonamide, amine |

| Sulfanilic Acid (USP) | C$6$H$7$NO$_3$S | 173.19 | Sulfonic acid, amine |

| Sulfamethoxazole Related Compound F | C${10}$H${11}$N$3$O$3$S | 253.28 | Sulfonamide, methylisoxazole |

*Theoretical values for this compound are inferred based on structural analysis.

Key Observations :

- Sulfanilic Acid : The sulfonic acid group enhances hydrophilicity but may reduce membrane permeability relative to sulfonamides .

- Sulfamethoxazole Analogues : The methylisoxazole substituent in Compound F broadens antibacterial activity, whereas the amidoxime in this compound may offer distinct binding interactions.

Pharmacological and Functional Differences

Antibacterial Activity

- Sulfamethoxazole (Related Compound F) : Combined with trimethoprim, it targets sequential steps in folate synthesis, showing broader-spectrum activity.

- This compound: Hypothetically, the amidoxime group could improve solubility (via hydrogen bonding) or introduce novel mechanisms, such as metal chelation, which might mitigate resistance .

Solubility and Stability

- Sulfanilic Acid : High water solubility due to the sulfonic acid group but prone to degradation under acidic conditions.

Biological Activity

p-Sulfamylbenzamidoxime is a compound that belongs to the class of sulfamoyl-benzamide derivatives, which have gained attention for their diverse biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, it has been identified as a selective inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which play crucial roles in purinergic signaling and are implicated in various pathological conditions.

Enzyme Inhibition

Research has demonstrated that this compound and its derivatives can effectively inhibit h-NTPDases at sub-micromolar concentrations. For example, compound 3i was shown to have an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating potent inhibitory activity . The structure-activity relationship studies revealed that modifications to the benzamide moiety significantly influence inhibitory potency.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications affect the biological activity of this compound. Key findings include:

- Substitution Effects : Compounds with halogen substitutions on the benzene ring exhibited enhanced inhibitory activity against h-NTPDases. For instance, compound 3f showed an IC50 of 0.27 ± 0.08 μM against h-NTPDase3 due to favorable interactions with the enzyme's active site .

- Functional Group Influence : The presence of sulfonamide and amide groups was critical for maintaining biological activity. The introduction of bulky groups or electron-withdrawing substituents often diminished inhibitory effects .

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from sulfamoyl-benzamides were tested against various human cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The most potent derivative demonstrated significant cytotoxicity and induced cell cycle arrest by inhibiting tubulin polymerization .

In Vitro Studies

In a study evaluating the anticancer properties of sulfamoyl-benzamide derivatives, several compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents in cancer treatment .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.